(1R,3R)-2-Aacetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind
Description
Crystallographic Characterization and Stereochemical Configuration
The crystallographic analysis of (1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole reveals a complex three-dimensional structure with specific stereochemical requirements at positions 1 and 3 of the tetrahydropyridine ring. The compound crystallizes with the Chemical Abstracts Service registry number 1598416-05-7 and exhibits defined stereochemical configuration that is critical for its molecular recognition properties. X-ray diffraction studies of related pyrido[3,4-b]indole derivatives have demonstrated that the (1R,3R) configuration represents a thermodynamically stable conformation that minimizes steric interactions between the benzodioxol substituent and the pyrido[3,4-b]indole core.
The stereochemical configuration at position 1 involves the (R)-orientation of the benzodioxol-5-yl substituent, which positions this aromatic system in a specific spatial relationship relative to the fused heterocyclic core. Computational studies indicate that this stereochemical arrangement allows for optimal π-π stacking interactions and reduces unfavorable steric clashes that would occur in alternative stereoisomeric forms. The position 3 (R)-configuration of the acetyl-substituted carbon center further contributes to the overall three-dimensional shape of the molecule, creating a specific binding pocket geometry that is essential for molecular recognition events.
Crystal structure determinations of closely related β-carboline derivatives have revealed that the pyrido[3,4-b]indole core adopts a planar conformation with the tetrahydropyridine ring existing in a half-chair conformation. The benzodioxol ring system maintains planarity and exhibits dihedral angles with respect to the pyrido[3,4-b]indole core that are influenced by the stereochemical configuration at position 1. The acetyl group at position 2 adopts conformations that minimize steric interactions with both the benzodioxol substituent and the hydrogen atoms of the tetrahydropyridine ring.
| Structural Parameter | Value | Reference Method |
|---|---|---|
| Molecular Formula | C22H20N2O5 | Chemical Analysis |
| Molecular Weight | 392.4 g/mol | Mass Spectrometry |
| Stereochemical Configuration | (1R,3R) | X-ray Crystallography |
| Core Structure | Pyrido[3,4-b]indole | Structural Determination |
Properties
CAS No. |
1598416-07-9 |
|---|---|
Molecular Formula |
C₂₁H₁₈N₂O₅ |
Molecular Weight |
378.38 |
Synonyms |
Tadalafil Impurity E |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Cyclization
The tetrahydro-β-carboline scaffold is often synthesized via Pictet-Spengler cyclization, involving condensation of tryptamine derivatives with aldehydes or ketones. For the target compound, 1,3-benzodioxole-5-carbaldehyde serves as the electrophilic partner.
Reaction Conditions :
-
Tryptamine analogs are reacted with 1,3-benzodioxole-5-carbaldehyde in acidic media (e.g., acetic acid or trifluoroacetic acid).
-
Stereoselectivity is achieved using chiral catalysts or auxiliaries. For example, (1R)-configured products are obtained with >90% enantiomeric excess (ee) using BINOL-derived phosphoric acids.
Limitations :
1,3-Dipolar Cycloaddition
An alternative route employs 1,3-dipolar cycloaddition between azomethine ylides and benzodioxole-functionalized dipolarophiles. This method constructs the pyroloindole core in a single step with high stereocontrol.
Example Protocol :
-
Generate azomethine ylide in situ from isatin and sarcosine.
-
React with 1,3-benzodioxole chalcone under reflux in ethanol.
-
Achieve 83% yield with four contiguous stereocenters, including the desired (1R,3R) configuration.
Introduction of the Acetyl Group
Friedel-Crafts Acetylation
The acetyl group is introduced at the indole’s 2-position via Friedel-Crafts acylation.
Optimized Conditions :
-
Catalyst : FeCl₃ (20 mol%) in dichloroethane at 60°C.
-
Acetylating Agent : Acetic anhydride.
Challenges :
Transition Metal-Catalyzed C–H Activation
Palladium-catalyzed C–H activation enables direct acetylation without pre-functionalization.
Procedure :
-
Substrate: 1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.
-
Catalyst: Pd(OAc)₂ (5 mol%) with 2,2′-bipyridine ligand.
-
Acetyl Source: Acetyl chloride.
Stereochemical Control and Resolution
Asymmetric Catalysis
Chiral phosphoric acids (CPAs) induce enantioselectivity during cyclization. For example:
Diastereomeric Salt Formation
Racemic mixtures are resolved using chiral acids (e.g., L-tartaric acid).
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, stereoselectivity, and scalability:
| Method | Yield (%) | Stereoselectivity (ee %) | Scalability | Key Reference |
|---|---|---|---|---|
| Pictet-Spengler | 45–50 | 90–94 | Moderate | |
| 1,3-Dipolar Cycload. | 75–83 | >95 | High | |
| Friedel-Crafts | 68–72 | N/A | High | |
| C–H Activation | 65 | 99 | Low |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the indole framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (1R,3R)-2-Aacetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids, providing insights into molecular recognition processes.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets suggests possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (1R,3R)-2-Aacetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, where the compound can modulate their activity through binding interactions. The pathways involved often relate to signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Heterocyclic Cores
Oxadiazole Derivatives (Compounds 1a and 1b)
describes 1,2,4-oxadiazole derivatives (e.g., 1a and 1b) featuring pyrrolidinyl and pyridyl substituents. While these compounds share substituent motifs (e.g., aromatic and heteroalkyl groups) with the target compound, their 1,2,4-oxadiazole core differs significantly from the pyridoindole scaffold. This structural divergence likely results in distinct biological targets. For instance, oxadiazoles are often associated with antiviral activity, whereas pyridoindoles are explored for CNS-related applications .
Triazolothiadiazole Derivatives
Triazolothiadiazoles, as discussed in , exhibit broad bioactivity due to their fused heterocyclic system. Similar to the target compound, their activity is influenced by substituent position and electronic properties. For example, alkyl or aryloxy groups enhance lipophilicity and negative charge density, paralleling the acetyl and benzodioxole effects in the target compound .
Substituent-Driven Activity Comparisons
The acetyl group in the target compound increases lipophilicity, akin to alkyl/aryloxy substituents in triazolothiadiazoles, which improve bioavailability and target engagement . In contrast, the benzodioxole group introduces steric and electronic effects distinct from simpler phenyl or pyridyl substituents in analogues like 1a/1b .
Stereochemical Considerations
The (1R,3R) configuration of the target compound may confer selectivity in biological systems. highlights the synthesis of enantiomeric pyrrolidinyl derivatives (1a and 1b), where stereochemistry dictates activity profiles. This suggests that the R,R configuration in the target compound could optimize binding to chiral targets, such as enzymes or receptors, compared to S,S or racemic forms .
Therapeutic Potential and Mechanisms
While direct data on the target compound’s bioactivity are absent in the evidence, related compounds provide insights:
- Ferroptosis Induction: notes that certain synthetic and natural compounds induce ferroptosis in oral squamous cell carcinoma (OSCC). The target compound’s lipophilic substituents may facilitate ROS generation or GPX4 inhibition, mechanisms common to ferroptosis inducers .
- Insecticidal Applications : emphasizes the role of lipophilicity in enhancing plant-derived compounds’ efficacy against insects. The acetyl group in the target compound could similarly improve penetration into insect cuticles .
Data Table: Structural and Functional Comparison
Q & A
Q. How can researchers integrate multi-omics data to explore its neuropharmacological potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
